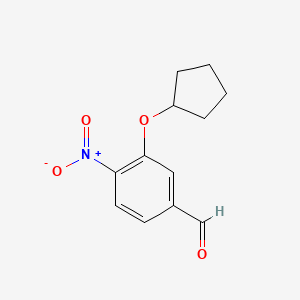

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro-

Overview

Description

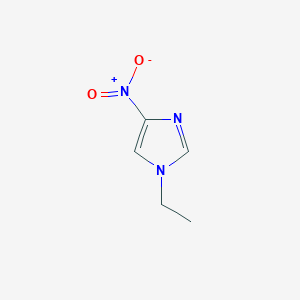

“Benzaldehyde, 3-(cyclopentyloxy)-4-nitro-” is a chemical compound with the molecular formula C12H14O2 . It is a main product of BOC Sciences . The IUPAC name for this compound is 3-cyclopentyloxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of “Benzaldehyde, 3-(cyclopentyloxy)-4-nitro-” consists of a benzene ring with a formyl substituent and a cyclopentyloxy group . The InChI key for this compound is WWUQYSHWTLWESE-UHFFFAOYSA-N .Scientific Research Applications

Spectral-Luminescent Properties

Benzaldehyde derivatives have been studied for their spectral-luminescent properties . These properties are related to the spatial (nuclear configuration) and electronic (electron density distribution) structure of molecules, which determine their various properties . This makes them useful in the field of optics and spectroscopy .

Antibacterial Activity

Substituted benzaldehydes, which are widespread in nature, exhibit antibacterial activity . This makes them promising in the field of medicine for the development of new antibacterial agents .

Anti-inflammatory Activity

Benzaldehyde derivatives also show anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .

Antiviral Activity

The antiviral activity of benzaldehyde derivatives makes them promising for the development of new antiviral drugs .

Anticarcinogenic Activity

Benzaldehyde derivatives have been found to exhibit anticarcinogenic activity . This suggests potential applications in cancer treatment .

Catalytic Hydrogenation

Benzaldehyde can be synthesized through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate . This process aligns with the principles of atom economy and green production .

Sensing Applications

Boronic acids, which can be derived from benzaldehyde, are increasingly utilized in diverse areas of research . They have utility in various sensing applications due to their interactions with diols and strong Lewis bases as fluoride or cyanide anions .

Cosmetics and Food Industry

Benzaldehyde is a compound widely utilized in food, medicine, and cosmetics . It is often used as a flavoring or fragrance agent due to its almond-like aroma .

Mechanism of Action

Target of Action

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- primarily targets cellular antioxidation systems . It disrupts these systems, which is an effective method for controlling fungal pathogens . The compound has been shown to have potent antifungal activity . It also acts as a behaviorally active component in brewer’s yeast protein powder, attracting Bactrocera dorsalis through olfaction .

Mode of Action

The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . It disrupts cellular antioxidation, which is a key component of this pathway . The compound’s action on this pathway can increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Pharmacokinetics

It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . It achieves this by disrupting the antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the attractiveness of benzaldehyde, a component of the compound, to Bactrocera dorsalis was found to be most effective when the adults had been starved from dusk until the following morning . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the time of day and the feeding status of the target organisms .

properties

IUPAC Name |

3-cyclopentyloxy-4-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-8-9-5-6-11(13(15)16)12(7-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYZREOCKUKFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567593 | |

| Record name | 3-(Cyclopentyloxy)-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- | |

CAS RN |

133332-19-1 | |

| Record name | 3-(Cyclopentyloxy)-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B3046913.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3046914.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)